molecular formula C8H10N4O3 B13439925 1-cyclopropyl-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

1-cyclopropyl-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B13439925
M. Wt: 210.19 g/mol
InChI Key: ZERMVEZENGELIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-cyclopropyl-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

1-cyclopropyl-N'-hydroxy-2,4-dioxopyrimidine-5-carboximidamide

InChI

InChI=1S/C8H10N4O3/c9-6(11-15)5-3-12(4-1-2-4)8(14)10-7(5)13/h3-4,15H,1-2H2,(H2,9,11)(H,10,13,14)

InChI Key

ZERMVEZENGELIR-UHFFFAOYSA-N

Isomeric SMILES

C1CC1N2C=C(C(=O)NC2=O)/C(=N/O)/N

Canonical SMILES

C1CC1N2C=C(C(=O)NC2=O)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.